molecular formula C13H20N4OS B7051437 Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone

Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B7051437
M. Wt: 280.39 g/mol
InChI Key: CCPKEBNQWVNCTQ-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized by reacting diethylenetriamine with appropriate alkylating agents.

    Coupling Reactions: The thiazole and piperazine rings are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.

    Introduction of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit an enzyme involved in disease progression or activate a receptor that promotes healing.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazolidines.

    Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone.

Uniqueness

Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties. This structural complexity allows for multiple points of interaction with biological targets, making it a versatile scaffold for drug development.

Properties

IUPAC Name

pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13(16-3-1-2-4-16)17-7-5-15(6-8-17)9-12-10-19-11-14-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPKEBNQWVNCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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